N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide is a chemical compound that incorporates a tetrazole ring, which is known for its diverse biological activities and potential applications in pharmaceuticals. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound features a benzamide moiety, enhancing its potential interactions in biological systems.
This compound can be synthesized from readily available precursors, such as 5-aminotetrazole and various benzoyl derivatives. The synthesis often involves methods that leverage the unique reactivity of the tetrazole group, allowing for the formation of various derivatives with tailored properties.
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide can be classified as:
The synthesis of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide typically involves a multi-step process:
The reactions are generally monitored using techniques such as thin-layer chromatography (TLC) to assess completion and purity. Characterization of the final product can be performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and molecular weight.
Key structural data includes:
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide is reactive due to its functional groups:
Reactions are often conducted under controlled conditions to optimize yield and minimize side products. Analytical methods such as high-performance liquid chromatography (HPLC) are used for product analysis.
The mechanism by which N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide exerts its biological effects is not fully elucidated but may involve:
Research indicates that modifications to the tetrazole ring can significantly influence biological activity, making structure-activity relationship studies crucial for drug development.
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide exhibits:
Key chemical properties include:
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide has potential applications in:
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms (C10H11N5O), serves as a privileged carboxylic acid bioisostere in rational drug design. With a pKa (~4.89) comparable to carboxylic acids (pKa ~4.76), tetrazoles mimic the ionization state and planar geometry of carboxyl groups while offering superior metabolic stability and enhanced membrane permeability due to increased lipophilicity (XLogP3: 0.5) [1] [3]. This bioisosteric replacement strategy is pivotal in antifungal drug development, where tetrazole hybrids overcome limitations of azole drugs like fluconazole. For example, tetrazole-containing antifungals exhibit improved target affinity against fungal CYP51 (lanosterol 14α-demethylase) through optimized hydrogen bonding and π-stacking interactions [4]. The bioisosteric effect also minimizes off-target interactions, as evidenced by clinical-stage antifungal VT-1161 (oteseconazole), which exploits tetrazole’s metal-coordinating ability for selective enzyme inhibition .
Table 1: Bioisosteric Properties of Tetrazole vs. Carboxylic Acid
Property | Tetrazole | Carboxylic Acid | Pharmacological Impact |
---|---|---|---|
pKa | 4.89 | 4.76 | Similar ionization at physiological pH |
Dipole moment (D) | 5.15 | ~1.7 | Enhanced target binding affinity |
LogP (lipophilicity) | 0.5 | -0.2 to 0.5 | Improved membrane permeability |
Metabolic susceptibility | Low | High (glucuronidation) | Increased metabolic stability |
Benzamide (C6H5C(O)NH-) scaffolds provide a rigid planar backbone that enables precise spatial orientation of pharmacophores. The amide bond (-C(O)NH-) serves as a hydrogen-bonding anchor for target engagement, while the aromatic ring facilitates π-π stacking with biological macromolecules [7] [8]. In N-methyl-N-(2H-tetrazol-5-ylmethyl)benzamide, the benzamide group is conjugated to the tetrazole via a methylene linker, creating an electron-delocalized system that enhances interactions with fungal enzymes. This structural motif is leveraged in clinical antifungals: econazole’s benzylchlorophenyl moiety improves lipophilicity for membrane penetration, while mebendazole’s benzimidazole-benzamide hybrid disrupts microtubule assembly [4] [5]. The benzamide’s modularity allows for regioselective N-alkylation, enabling tunable steric and electronic effects—critical for overcoming drug resistance in pathogens like Candida auris [7].
The synthesis of tetrazole-benzamide hybrids originated from early cycloaddition strategies (e.g., [3+2] dipolar additions between azides and nitriles) [3]. Advancements in regioselective N-alkylation (2000–2010) enabled precise functionalization at tetrazole’s N1 or N2 positions, as demonstrated by K2CO3-mediated benzylation of N-benzoyl-5-(aminomethyl)tetrazole, yielding 45% N1- and 55% N2-regioisomers [7]. Post-2010, molecular hybridization strategies emerged, combining tetrazole-benzamide cores with azoles, quinolines, or pyridines to combat drug resistance. Key milestones include:
Table 2: Evolution of Tetrazole-Benzamide Hybrids in Antifungal Development
Period | Synthetic Strategy | Key Hybrid Classes | Target Pathogens |
---|---|---|---|
1980–2000 | Cycloaddition/acid catalysis | Simple 5-aryltetrazole-benzamides | Candida spp., Aspergillus spp. |
2000–2010 | Regioselective N-alkylation | N-benzyl tetrazole benzamides | Fluconazole-resistant Candida |
2010–present | Molecular hybridization | Tetrazole-benzimidazole/quinoline fusions | Cryptococcus neoformans, MRSA |
Modern hybrids like benzimidazole-tetrazole-benzamide conjugates (e.g., Compound 11 from [4]) achieve 86–100% growth inhibition against Candida albicans via dual-targeting of CYP51 and biofilm formation. This evolution reflects a shift from empirical screening to structure-based design, leveraging computational methods to optimize hybrid pharmacodynamics [4] [5].
Table 3: Key Synthetic Methods for Tetrazole-Benzamide Hybrids
Method | Reagents/Conditions | Regioselectivity | Yield | Application Example |
---|---|---|---|---|
[3+2] Cycloaddition | NaN₃, NH₄Cl, DMF, 110°C, 48h | N/A | 60–85% | 5-substituted-1H-tetrazoles |
Mitsunobu tetrazolation | TMSN₃, PPh₃, DIAD, THF, 0°C→rt | N1-selective | 70–90% | Amino acid tetrazole bioisosteres |
K₂CO₃-mediated N-alkylation | Benzyl bromide, K₂CO₃, acetone, rt, 2h | N1:N2 = 45:55 | 74% | N-benzyl tetrazole benzamides |
Microwave-assisted cyclization | RCN, NaN₃, ZnCl₂, H₂O, MW 150°C, 20 min | N2-selective | >95% | Library synthesis for antimicrobials |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4